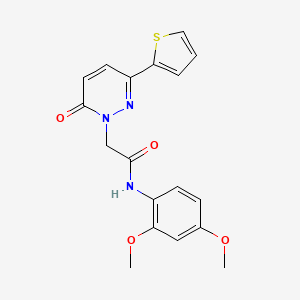

N-(2,4-dimethoxyphenyl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)acetamide

Description

N-(2,4-dimethoxyphenyl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)acetamide is a heterocyclic acetamide derivative featuring a pyridazinyl core substituted with a thiophen-2-yl group at position 3 and a 2,4-dimethoxyphenyl acetamide moiety. For instance, similar structures in and employ standard procedures involving amine-acid coupling or alkylation of pyridazinone precursors .

Properties

IUPAC Name |

N-(2,4-dimethoxyphenyl)-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O4S/c1-24-12-5-6-13(15(10-12)25-2)19-17(22)11-21-18(23)8-7-14(20-21)16-4-3-9-26-16/h3-10H,11H2,1-2H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MELYEOMPYZSVPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CS3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,4-dimethoxyphenyl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)acetamide is a compound of interest due to its potential biological activities. This article aims to provide an overview of its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure

The compound can be structurally represented as follows:

Antimicrobial Properties

Research indicates that derivatives of pyridazine and thiophene exhibit significant antimicrobial activity. A study highlighted that compounds similar to this compound demonstrated effective inhibition against various bacterial strains, suggesting its potential as an antimicrobial agent .

Anti-inflammatory Effects

The compound has shown promising anti-inflammatory activity in preliminary studies. In vitro assays indicated that it could inhibit the production of pro-inflammatory cytokines, which are crucial in the pathogenesis of inflammatory diseases. The mechanism appears to involve the modulation of signaling pathways related to inflammation .

Anticancer Activity

Preliminary investigations into the anticancer properties of this compound revealed its potential to induce apoptosis in cancer cell lines. The compound was found to affect cell cycle progression and promote cell death in certain types of cancer cells, indicating a possible role in cancer therapy .

The biological activities of this compound may be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in inflammatory processes and microbial resistance.

- Cell Signaling Modulation : By influencing various signaling pathways, it alters the cellular responses associated with inflammation and cancer progression.

- Reactive Oxygen Species (ROS) Scavenging : Some studies suggest that it may act as an antioxidant, reducing oxidative stress in cells.

Table 1: Summary of Biological Activities

| Mechanism | Description |

|---|---|

| Enzyme Inhibition | Inhibits enzymes linked to inflammation and resistance |

| Cell Signaling Modulation | Alters signaling pathways affecting cell behavior |

| ROS Scavenging | Reduces oxidative stress and protects cellular integrity |

Case Studies

- Antimicrobial Study : A study conducted on various derivatives showed that compounds similar to this compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli, indicating significant antimicrobial potential .

- Anti-inflammatory Research : In a controlled experiment involving lipopolysaccharide (LPS)-induced inflammation in macrophages, the compound reduced the levels of TNF-alpha and IL-6 by approximately 50%, demonstrating its anti-inflammatory efficacy .

- Cancer Cell Line Assay : The compound was tested on human breast cancer cell lines (MCF7), where it induced apoptosis at concentrations as low as 10 µM after 24 hours of exposure, highlighting its potential as an anticancer agent .

Scientific Research Applications

Research indicates that N-(2,4-dimethoxyphenyl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)acetamide exhibits significant biological activity, particularly as an inhibitor in various enzymatic pathways. This section explores its potential applications in pharmacology and therapeutic settings.

Anticancer Activity

Several studies have indicated that compounds with similar structures possess anticancer properties. For instance, derivatives of pyridazine have shown cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis.

Case Study:

In vitro studies on related compounds have demonstrated their ability to inhibit growth in breast cancer cell lines such as MCF-7 and MDA-MB 231 through mechanisms involving cell cycle arrest and apoptosis induction .

Anti-inflammatory Properties

Pyridazine derivatives are also noted for their anti-inflammatory effects. The inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, is a common mechanism for anti-inflammatory agents.

Research Findings:

A study highlighted the synthesis of pyridazinone derivatives which were evaluated for their COX-2 inhibitory activity, showing promising results compared to standard anti-inflammatory drugs like indomethacin .

Antioxidant Activity

The antioxidant capacity of this compound may contribute to its therapeutic potential. Compounds with similar structures have been shown to scavenge free radicals and reduce oxidative stress.

Experimental Evidence:

In vitro assays demonstrated that related compounds effectively inhibited lipid peroxidation and exhibited significant free radical scavenging activity . This suggests potential applications in conditions where oxidative stress plays a critical role.

Synthesis and Derivative Development

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The development of analogs with modified substituents can further enhance its biological profile.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-(2,4-dimethoxyphenyl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)acetamide with structurally analogous compounds, focusing on substituent effects, molecular properties, and pharmacological data (where available).

Structural Analogs and Substituent Effects

- Thiophene vs. Heterocyclic Substituents : The thiophen-2-yl group in the target compound distinguishes it from analogs with pyrrolidine-carbonyl (L702-0365, ) or thiomorpholinyl () substituents. Thiophene’s aromaticity and electron-rich nature may enhance π-π stacking interactions in biological targets compared to aliphatic or saturated heterocycles.

- Aryl Acetamide Variations : The 2,4-dimethoxyphenyl group in the target provides distinct electronic and steric effects compared to fluorophenyl () or symmetric 4-methoxyphenyl () groups. Methoxy groups improve solubility but may reduce metabolic stability.

Physicochemical Properties

- Molecular Weight : The target compound (estimated formula: C₁₉H₁₉N₃O₄S; MW ~393.44) falls within the acceptable range for drug-like molecules (MW < 500). Analogs with higher MW (e.g., 529.2 in ) may face bioavailability challenges.

- Polarity : The thiophene and pyridazinyl groups introduce moderate polarity, while the 2,4-dimethoxyphenyl acetamide enhances lipophilicity. Comparatively, hydrazide derivatives () exhibit higher polarity due to the -NH-NH- linker.

Pharmacological Data (Indirect Insights)

- Cytotoxicity and Antiproliferative Activity: Pyridazinyl acetamides in (e.g., compound 8) show cytotoxicity against AGS cells (gastric adenocarcinoma), with IC₅₀ values influenced by substituents like phenylpiperazinyl or chlorophenyl groups. The target compound’s thiophene moiety may similarly modulate activity .

- Enzyme Inhibition : While direct data are lacking, structurally related pyridazinyl acetamides in are screened as kinase inhibitors. The pyrrolidine-carbonyl analog (L702-0365) may target enzymes like CK1, suggesting the thiophene-bearing target could share similar applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.